N2,N2-Dimethylguanosine
Description
Significance of RNA Modifications in Gene Expression and Function
The landscape of RNA biology is far more complex than the simple four-letter code of adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114) might suggest. The functional versatility of RNA molecules is vastly expanded by post-transcriptional modifications, with over 170 different types of such modifications identified to date. cd-genomics.commdpi.com These chemical alterations are not mere decorations; they are critical players in regulating gene expression at multiple levels. cd-genomics.comoup.com
Overview of Modified Nucleosides in RNA
Modified nucleosides are found in all domains of life and in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. cd-genomics.commdpi.com While some modifications are widespread, others are specific to certain RNA types or even to particular locations within an RNA molecule. mdpi.com For instance, tRNA is the most extensively modified type of RNA, containing a remarkable diversity of chemical alterations. mdpi.comnih.gov These modifications range from simple additions, like methyl groups, to more complex chemical transformations. mdpi.comnih.gov
Some of the most well-studied modified nucleosides include pseudouridine (B1679824) (Ψ), which is the most abundant, and N6-methyladenosine (m6A), which is prevalent in mRNA. mdpi.comnih.gov Other significant modifications include 5-methylcytosine (B146107) (m5C), N1-methyladenosine (m1A), and 7-methylguanosine (B147621) (m7G). mdpi.comnih.gov Each of these modifications can influence the chemical properties and structure of the RNA molecule in unique ways. springernature.com
Role in RNA Folding, Stability, and Interactions with RNA-Binding Proteins
Furthermore, modifications significantly impact RNA stability. promegaconnections.com They can protect RNA from degradation by cellular enzymes called ribonucleases, thereby extending their functional lifespan within the cell. chemimpex.comnih.gov The stability of mRNA, for instance, can be dramatically influenced by internal modifications, which in turn affects the amount of protein produced from that mRNA. nih.gov
The interactions between RNA and RNA-binding proteins are also heavily influenced by nucleoside modifications. These modifications can either create or obstruct binding sites for proteins, thereby modulating the assembly of ribonucleoprotein complexes that are central to many cellular processes. nih.govfrontiersin.org This regulation is a key aspect of how cells control gene expression in response to various signals and environmental changes. nih.gov
N,N-Dimethylguanosine as a Key Modified Nucleoside
Among the plethora of RNA modifications, N,N-Dimethylguanosine (m2,2G) stands out due to its presence in critical regions of RNA and its distinct effects on RNA structure and function. frontiersin.orgtcichemicals.com
Discovery and Historical Context in RNA Research
The discovery of modified nucleosides dates back to the 1950s. cd-genomics.com N,N-Dimethylguanosine, a methylated form of guanosine, has long been recognized as a component of both tRNA and rRNA. tcichemicals.commedchemexpress.com It is a post-transcriptional modification, meaning it is added to the RNA molecule after it has been synthesized. nih.gov The presence of m2,2G has been noted across all domains of life—eukaryotes, bacteria, and archaea—as well as in the tRNAs of mitochondria and chloroplasts, indicating its universally conserved functional importance. frontiersin.org
General Biological Importance in RNA Metabolism
N,N-Dimethylguanosine is crucial for various aspects of RNA metabolism. chemimpex.comtcichemicals.com Its presence influences RNA stability and structure. tcichemicals.com The addition of two methyl groups to the guanosine base alters its hydrogen bonding capabilities, which can disrupt standard Watson-Crick base pairing. nih.govresearchgate.net This property is particularly important in tRNA, where m2,2G is often found at the junction of different structural domains. frontiersin.org By preventing certain base pairs from forming, m2,2G helps to maintain the correct three-dimensional fold of the tRNA molecule. nih.govnih.gov Recent research has also highlighted its role in cell viability and development through its effects on RNA. tcichemicals.com Furthermore, altered levels of modified nucleosides, including N,N-Dimethylguanosine, are being investigated as potential biomarkers for various diseases. tcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPURTUNRHNVGF-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943957 | |
| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N2,N2-Dimethylguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-67-2 | |
| Record name | N2,N2-Dimethylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(2),N(2)-Dimethylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N2-DIMETHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N2,N2-Dimethylguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 236 °C | |
| Record name | N2,N2-Dimethylguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Occurrence and Distribution of N,n Dimethylguanosine in Rna Species
N,N-Dimethylguanosine in Ribosomal RNA (rRNA)
While extensively studied in tRNA, the presence of N,N-dimethylguanosine in rRNA has also been identified, particularly in eukaryotes and plants. annualreviews.orgx-mol.com
In eukaryotes, rRNA molecules undergo extensive modification to ensure the proper structure and function of the ribosome. N,N-dimethylguanosine has been identified as one of these modifications. Specifically, it has been detected in both the small subunit (18S) and large subunit (25S) rRNA of eukaryotes. annualreviews.orgx-mol.com The presence of m²₂G in these core components of the ribosome suggests a role in the fidelity and efficiency of protein translation.
Recent research has confirmed the presence of N,N-dimethylguanosine in the rRNA of plants. Studies utilizing advanced techniques like liquid chromatography-tandem mass spectrometry have identified m²₂G in both 18S and 25S rRNA of the model plant Arabidopsis thaliana. annualreviews.orgx-mol.com Furthermore, the detection of this modification in other plant species, including rice and perennial ryegrass, indicates that it is a prevalent feature across the plant kingdom. annualreviews.org
Table 2: Identification of N,N-Dimethylguanosine in rRNA
| RNA Type | Organism/Domain | Specific rRNA |
|---|---|---|
| rRNA | Eukaryotes | 18S, 25S. annualreviews.orgx-mol.com |
Presence in Eukaryotic rRNA (e.g., 18S and 25S rRNA)
Emerging Roles in Other RNA Types (e.g., tRNA-derived RNAs)
Recent advancements in RNA sequencing and analysis have unveiled new classes of small non-coding RNAs, including tRNA-derived RNAs (tsRNAs), also known as tRNA-derived fragments (tRFs). thno.orgnih.govnih.gov These molecules are not random degradation products but are precisely generated fragments of precursor or mature tRNAs that possess distinct biological functions. thno.orgnih.gov The biogenesis, stability, and function of these tRFs are increasingly understood to be influenced by the extensive post-transcriptional modifications present on the parent tRNA molecule, including N,N-Dimethylguanosine (m²₂G). tandfonline.comnih.gov
The presence of modifications on the tRFs themselves is an area of active investigation. A study analyzing small RNAs in bladder cancer tumor samples identified mismatch signatures within tRF sequences that correspond to known base modifications. nih.gov Notably, these included signals for N²,N²-dimethylguanosine (m²₂G), suggesting that tRFs can retain this modification from their parent tRNA. nih.gov
The role of tRNA modifications in the biogenesis of tRFs is a critical aspect of their regulation. The structural integrity conferred by modifications is vital for tRNA stability, and the absence of certain modifications can render a tRNA susceptible to cleavage by specific ribonucleases. mdpi.comnih.gov For instance, the loss of 5-methylcytosine (B146107) (m⁵C), installed by the enzyme NSUN2, has been shown to result in the accumulation of 5'-tRFs. oup.com Similarly, the absence of pseudouridine (B1679824) (Ψ), catalyzed by PUS7, affects the production of a specific class of 5'-tRFs in stem cells. tandfonline.commdpi.com
N,N-Dimethylguanosine, predominantly found at position 26 in the hinge region of many eukaryotic tRNAs, plays a crucial role in stabilizing the tRNA's tertiary structure. frontiersin.orgplos.orgresearchgate.net This modification is catalyzed by the tRNA methyltransferase TRMT1. researchgate.netgenecards.org The dimethylation of the guanine (B1146940) base at this position prevents alternative base-pairing, thereby locking the tRNA into its correct L-shaped conformation. plos.org Given that the loss of other stabilizing modifications leads to tRNA fragmentation, it is hypothesized that the absence of m²₂G could similarly destabilize the tRNA, making it a target for endonucleases like angiogenin (B13778026) (ANG) that generate tRFs. tandfonline.commdpi.com The loss of TRMT1 activity and the subsequent absence of m²₂G has been shown to decrease global protein synthesis and reduce cellular proliferation, highlighting the modification's importance for proper tRNA function. researchgate.net
Research Findings on tRNA Modifications and tRF Biogenesis
| Modification | Modifying Enzyme | Effect on tRNA | Effect on tRFs | Cellular Context | References |
|---|---|---|---|---|---|
| N,N-Dimethylguanosine (m²₂G) | TRMT1 | Stabilizes tertiary structure at G26. | Modifications detected on tRFs; absence may promote fragmentation. | Bladder cancer cells | nih.govplos.orgresearchgate.net |
| 5-Methylcytosine (m⁵C) | NSUN2 / DNMT2 | Protects tRNA from cleavage. | Absence leads to increased levels of 5'-tRFs. | Squamous cell carcinoma, mouse bone marrow | tandfonline.comoup.com |
| Pseudouridine (Ψ) | PUS7 | Required for biogenesis and activity of specific tRFs. | Loss leads to a decrease in specific 5'-tRFs (mTOGs). | Human embryonic stem cells | tandfonline.commdpi.com |
| N⁷-Methylguanosine (m⁷G) | METTL1 / WDR4 | Promotes tRNA stability and selective translation. | Absence leads to decay of specific tRNAs, altering the tRF pool. | Cancer cells | oup.comnih.govnih.gov |
Iii. Enzymology of N,n Dimethylguanosine Biosynthesis
Methyltransferases Responsible for N,N-Dimethylguanosine Formation (MTases)
The formation of N,N-Dimethylguanosine is catalyzed by a class of enzymes known as tRNA methyltransferases (MTases). frontiersin.orgresearchgate.net These enzymes are responsible for the transfer of methyl groups to a guanosine (B1672433) residue at a specific position within the tRNA molecule. frontiersin.orgoup.com The modification process is crucial for the proper structure and function of tRNA. frontiersin.orgresearchgate.net
The universal methyl group donor for the vast majority of biological methylation reactions, including the formation of N,N-Dimethylguanosine, is S-Adenosyl-L-methionine (SAM). frontiersin.orguniprot.orguniprot.org SAM is a common cosubstrate involved in methyl group transfers. wikipedia.org It is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org The MTases that produce m²'²G are Rossmann fold methyltransferases that utilize SAM to catalyze the reaction. frontiersin.org In this process, the methyl group from SAM is transferred to the guanosine base, and SAM is converted to S-adenosyl-L-homocysteine (SAH). researchgate.net
The methylation reactions catalyzed by m²G and m²'²G RNA MTases proceed through an SN2-like substitution mechanism. frontiersin.org This type of reaction involves the nucleophilic attack of the exocyclic nitrogen atom of the guanine (B1146940) base on the methyl group of SAM. tandfonline.com For the formation of m²G, a proposed mechanism involves an active site aspartate, which acts as a general base to abstract a proton from the N2 of guanine. tandfonline.com This enhances the nucleophilicity of the nitrogen, facilitating its attack on the methyl group of SAM. tandfonline.com The formation of N,N-dimethylguanosine involves two successive methylation reactions. researchgate.net
S-Adenosyl-L-Methionine (SAM) as a Methyl Group Donor
Specific N,N-Dimethylguanosine Methyltransferases
The primary enzyme responsible for the formation of N,N-dimethylguanosine at position 26 of tRNA is tRNA (guanine26-N2)-dimethyltransferase, encoded by the TRM1 gene and its orthologs. uniprot.orgsciencecast.orgresearchgate.net
The TRM1 gene encodes the tRNA methyltransferase responsible for the dimethylation of a single guanine residue at position 26 in most tRNAs. uniprot.org Deletion of the trm1 gene in Schizosaccharomyces pombe results in the complete absence of N,N-dimethylguanosine. nih.gov
In the budding yeast Saccharomyces cerevisiae, the Trm1 protein (Trm1p), encoded by the TRM1 gene, is responsible for methylating a guanylate residue at position 26 in tRNA to form m²'²G26. mdpi.com This enzyme is capable of modifying most tRNA species. mdpi.com The TRM1 gene in S. cerevisiae is essential for the N2,N2-dimethylguanosine modification of both mitochondrial and cytoplasmic tRNAs. yeastgenome.org The Trm1 enzyme is localized to both the mitochondria and the nucleus. nih.gov Within the nucleus, it is associated with the inner nuclear membrane. nih.gov
Humans possess two paralogs of the yeast TRM1 gene: TRMT1 and TRMT1L. sciencecast.orgresearchgate.net
TRMT1 : The human TRMT1 enzyme, encoded by the TRMT1 gene, catalyzes the formation of m²'²G at position 26 in all known tRNAs containing a guanosine at that position. sciencecast.orgdntb.gov.uanih.gov The human TRM1 protein is classified as a tRNA(m²'²G26)dimethyltransferase. oup.com Diseases associated with mutations in the TRMT1 gene include Autosomal Recessive Intellectual Developmental Disorder 68. genecards.org
TRMT1L : The TRMT1L gene encodes a related tRNA methyltransferase. genecards.org Recent research has identified TRMT1L as the enzyme responsible for catalyzing the m²'²G modification at position 27 in tyrosine tRNAs. sciencecast.orgdntb.gov.uanih.gov In addition to its methyltransferase activity, TRMT1L is also involved in maintaining acp3U modifications in a subset of tRNAs, a function that can be independent of its methylation activity. sciencecast.orgresearchgate.netnih.gov
TRM1 Gene and its Orthologs
Archaeal Trm11 (arcTrm11)
In archaea, the enzyme responsible for the formation of N²-methylguanosine (m²G) and subsequently N²,N²-dimethylguanosine (m²₂G) at position 10 of tRNA is archaeal Trm11 (arcTrm11). encyclopedia.pubnih.gov The Pyrococcus abyssi PAB1283 protein was the first tRNA methyltransferase identified that contains a THUMP domain and was later named arcTrm11. encyclopedia.pubnih.gov This enzyme catalyzes the formation of both m²G10 and m²₂G10. nih.govresearchgate.net
Interestingly, the requirement for a partner protein, Trm112, varies among different archaeal species. For instance, arcTrm11 from Pyrococcus abyssi and Thermococcus kodakarensis can function independently to produce both m²G10 and m²₂G10. researchgate.netmdpi.com In contrast, the Trm11 enzymes from Archaeoglobus fulgidus and Haloferax volcanii necessitate the presence of an archaeal ortholog of Trm112 for their enzymatic activity. mdpi.com The Saccharomyces cerevisiae Trm11-Trm112 complex, for comparison, only generates m²G10. encyclopedia.pub
Aquifex aeolicus Trm1
The Trm1 enzyme from the hyperthermophilic eubacterium Aquifex aeolicus displays unique multisite specificity. nih.govnih.gov While archaeal and eukaryotic Trm1 enzymes typically produce N²,N²-dimethylguanine at position 26 (m²₂G26) in tRNA, A. aeolicus Trm1 modifies guanosine at position 27 (G27) as well as G26. nih.govnih.govnih.gov Biochemical analysis has confirmed that the recombinant Trm1 protein from A. aeolicus possesses potent tRNA methyltransferase activity. nih.govoup.com
Substrate Recognition Mechanisms of Methyltransferases
The precise recognition of the target tRNA molecule by methyltransferases is critical for accurate modification. This is achieved through a combination of structural domains and molecular interactions.
The THUMP (thiouridine synthetase, methyltransferase, and pseudouridine (B1679824) synthase) domain is a conserved RNA-binding domain found in many tRNA-modifying enzymes. encyclopedia.pubresearchgate.net Structural and biochemical studies have established that the THUMP domain plays a crucial role in substrate recognition by binding to the 3'-ACCA end of the tRNA molecule. nih.govmdpi.comoup.com This interaction helps to correctly position the tRNA for catalysis. The THUMP domain in arcTrm11, for example, has been shown to capture the CCA terminus of the substrate tRNA. encyclopedia.pubnih.gov It is believed that the distance from the THUMP domain to the catalytic pocket is a key determinant of the methylation site. encyclopedia.pubnih.gov
A distinct feature of the Aquifex aeolicus Trm1 enzyme is a zinc-cysteine cluster located in its C-terminal domain. nih.govnih.gov This cluster consists of a zinc atom coordinated by four cysteine residues (Cys-247, Cys-250, Cys-266, and Cys-269). nih.gov This structural element is not directly involved in the catalytic activity but is crucial for maintaining the structural integrity of the C-terminal domain. nih.govcathdb.info This domain, in turn, helps to form the tRNA-binding site between the N- and C-terminal domains. cathdb.infoebi.ac.uk The presence of this zinc finger domain in human TRMT1 has been shown to be important for tRNA binding and methyltransferase activity. nih.gov
Electrostatic interactions play a significant role in the binding of tRNA to methyltransferases. The surface of these enzymes often displays distinct patches of positive electrostatic potential that complement the negatively charged phosphate (B84403) backbone of the tRNA.
In the case of Aquifex aeolicus Trm1, electrostatic potential surface models have been instrumental in understanding its multisite specificity. nih.govnih.gov These models reveal a different distribution of positive charges on the surface of A. aeolicus Trm1 compared to its archaeal counterparts. nih.govnih.gov A large area of positive charge serves as the binding site for the T-arm of the tRNA. nih.gov A tRNA-docking model based on these electrostatic potentials suggests that while the target G26 base can be positioned near the catalytic pocket, the nucleotide at position 27 can get even closer, providing a rational explanation for the enzyme's ability to modify both sites. nih.govnih.gov
Zinc-cysteine cluster
Regulation of Methyltransferase Activity
The activity of tRNA methyltransferases is tightly regulated to ensure proper tRNA function and cellular homeostasis. One key regulatory mechanism involves the requirement for partner proteins. As mentioned previously, some Trm11 enzymes, particularly in eukaryotes and certain archaea, require a partner subunit called Trm112 for their activity. mdpi.com In eukaryotes, Trm112 can act as a hub protein, regulating multiple methyltransferases involved in tRNA, rRNA, and protein methylation. mdpi.com
Trm112 Protein as an Activating Platform
In eukaryotes and some archaea, the enzymatic activity of several methyltransferases (MTases) involved in the modification of translation-related factors is dependent on a small, highly conserved protein known as Trm112. nih.govnih.gov Trm112 itself lacks catalytic activity; instead, it functions as an essential co-factor or activating platform, forming stable heterodimeric complexes with its partner MTases. mdpi.commdpi.com This interaction is crucial for the stability, solubility, and enzymatic function of the catalytic subunit. mdpi.commdpi.comnih.gov
The formation of N²-methylguanosine at position 10 (m²G10) in eukaryotic tRNA is catalyzed by the Trm11-Trm112 complex. researchgate.netfrontiersin.org In this partnership, Trm11 is the catalytic subunit containing the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain, while Trm112 acts as the regulatory and activating subunit. frontiersin.org Deletion of the gene for Trm112 results in a significant growth defect, suggesting its functions extend beyond activating Trm11 alone. frontiersin.org
Indeed, Trm112 is a promiscuous "hub" protein that activates a network of MTases with diverse substrates, including tRNA, ribosomal RNA (rRNA), and translation release factors. ijbs.comnih.gov The human ortholog, TRMT112, continues this role, interacting with at least seven different MTases to regulate a wide array of biological processes such as ribosome biogenesis and protein translation. nih.govmdpi.com Structural studies reveal that Trm112 interacts with its various MTase partners in a structurally similar manner, binding to a conserved region on the MTase domain. nih.govmdpi.com This interaction often induces a conformational change in the catalytic partner, enhancing its binding to the methyl donor SAM and thereby increasing its enzymatic activity. mdpi.commdpi.com By stabilizing its partners, Trm112 protects them from degradation and ensures their proper function within the cell. nih.govnih.gov
Table 1: Known Methyltransferase Partners of Trm112/TRMT112 and Their Functions
| Partner Enzyme (Yeast/Human) | Substrate | Modification | Function |
| Trm11 / TRMT11 | tRNA | N²-methylguanosine (m²G) at position 10 | tRNA stability and function. nih.govresearchgate.net |
| Trm9 / ALKBH8 | tRNA | 5-methoxycarbonylmethyluridine (mcm⁵U) | Promotes translational fidelity and efficiency. nih.govpnas.org |
| Bud23 / WBSCR22 | 18S rRNA | N⁷-methylguanosine (m⁷G) | Essential for 40S ribosome subunit biogenesis. nih.gov |
| Mtq2 / N6AMT1 (HEMK2) | eRF1 (release factor) | N⁵-glutamine methylation | Regulates translation termination. mdpi.commdpi.com |
| METTL5 | 18S rRNA | N⁶-methyladenosine (m⁶A) | rRNA modification. nih.gov |
| THUMPD2 | Unknown | Unknown | Function not yet determined. nih.gov |
| THUMPD3 | tRNA | m²G at positions 6 and 7 | tRNA modification. |
Neuronal and Hormonal Influences on Enzyme Activity
While direct, specific regulation of N,N-Dimethylguanosine synthesis enzymes by neuronal signals or hormones is not extensively documented, a substantial body of evidence indicates that these systems profoundly influence the broader landscape of tRNA modification. The activity of tRNA methyltransferases is intrinsically linked to cellular state, which is heavily modulated by neuronal activity, stress responses, and hormonal signaling.
Neuronal Influences and Stress Response:
The integrity of the tRNA modification machinery is critical for the proper function of the nervous system. nih.govnih.govmdpi.com Mutations in genes encoding tRNA modifying enzymes, including methyltransferases, are linked to a range of neurological disorders, intellectual disabilities, and mitochondrial encephalopathies. nih.govnih.gov The loss of specific tRNA methyltransferases in neurons can lead to impaired protein synthesis, an accumulation of tRNA fragments, increased neuronal apoptosis under stress conditions, and deficits in synaptic plasticity and memory. nih.govresearchgate.netmdpi.commdpi.com
Hormonal Influences:
Hormones are powerful regulators of gene expression and cellular metabolism, and their influence extends to tRNA methyltransferases. Early research indicated that hormones, particularly estrogens, could control the activity of tRNA methyltransferases in target tissues like the liver and uterus. nih.gov More recent findings suggest an indirect but potent regulatory link. For instance, sex hormones can regulate the production of specific tRNA-derived fragments, which are generated when enzymes cleave mature tRNAs. pnas.org The stability of tRNA against such cleavage is enhanced by modifications like methylation. frontiersin.orgmdpi.com Therefore, by altering the expression of ribonucleases or the stability of tRNAs, hormones can indirectly influence the demand for and activity of tRNA modifying enzymes.
Iv. Functional Impact of N,n Dimethylguanosine on Rna Structure and Function
Effects on RNA Conformation and Stability
The dimethylation of guanosine (B1672433) at the N2 position introduces profound changes to the RNA landscape. nih.govnih.gov These alterations are crucial for ensuring the correct three-dimensional structure of RNA, which is essential for its biological activity. nih.govmdpi.com
The addition of two methyl groups to the exocyclic amino group of guanine (B1146940) fundamentally alters its hydrogen-bonding capabilities. nih.govnih.gov This modification has a significant impact on the formation of base pairs, which are the building blocks of RNA secondary structure.
Disruption of G-C pairing: The presence of two methyl groups on the N2 atom of guanosine sterically hinders the formation of the canonical Watson-Crick base pair with cytosine (C). frontiersin.orgnih.gov This elimination of the ability of the N2 position to act as a hydrogen bond donor prevents the typical G-C interaction. nih.govnih.gov
Non-canonical pairing with A and U: While m22G disrupts pairing with cytosine, it does not prevent interactions with adenine (B156593) (A) and uridine (B1682114) (U). frontiersin.org The N2 position of guanine is not involved in the formation of these non-canonical base pairs. frontiersin.org Specifically, m22G can form a stable pseudo-Watson-Crick pair with adenine. nih.govresearchgate.net It has been observed that the presence of the two methyl groups limits the G:A pairing to an imino-hydrogen bonded conformation, avoiding the sheared conformation that can also occur between unmodified G and A. nih.govvirginia.eduscispace.com This is due to a potential steric clash between the methyl groups and the major groove edge of adenine. nih.govnih.govvirginia.edu The interaction with uridine is also maintained, allowing for G-U wobble pairs. nih.gov
Table 1: Base-Pairing Interactions of N,N-Dimethylguanosine (m22G)
| Pairing Partner | Interaction with Unmodified Guanosine (G) | Interaction with N,N-Dimethylguanosine (m22G) | Reference |
|---|---|---|---|
| Cytosine (C) | Canonical Watson-Crick | Disrupted/Hindered | frontiersin.orgnih.gov |
| Adenine (A) | Sheared or Imino-hydrogen bonded | Imino-hydrogen bonded (pseudo-Watson-Crick) | nih.govvirginia.edu |
| Uridine (U) | Wobble pair | Wobble pair | frontiersin.orgnih.gov |
A key function of m22G is to act as a structural determinant, preventing the RNA molecule from adopting alternative, non-functional conformations. nih.govnih.gov This is particularly crucial for tRNAs, which need to fold into a specific L-shaped tertiary structure to function correctly. frontiersin.org
In eukaryotic tRNAs, m22G is commonly found at position 26. nih.govnih.gov The modification at this position is thought to prevent misfolding into atypical structures that are sometimes observed in mitochondrial tRNAs, which may lack some of the canonical base pairs. nih.govnih.gov By precluding the formation of a G26-C base pair, which would lead to an alternative and inactive conformation, m22G helps to ensure the adoption of the correct cloverleaf secondary structure. nih.govnih.gov This role has led to the suggestion that the enzyme responsible for this modification, tRNA-m22G26-methyltransferase, can be considered an RNA chaperone. nih.govscispace.com Studies have shown that replacing a central guanosine with m22G in a self-complementary RNA sequence can force it to adopt a hairpin conformation instead of a duplex, highlighting the powerful influence of this modification on secondary structure selection. nih.gov
The presence of m22G at the junction between the D-arm and the anticodon stem of tRNA is critical for the correct folding of these domains. frontiersin.orgfrontiersin.org In archaeal tRNAs, for example, m22G at position 10 is necessary to prevent the formation of incorrect base pairs that would lead to a misfolded D-arm. nih.govnih.gov In Pyrococcus abyssi tRNAPro, m22G10 forms a wobble pair with U25; without this modification, the D-stem would be extended, causing a dramatic misfolding of the D-arm. nih.gov Similarly, in tRNAAsp from the same organism, m22G10 prevents an incorrect pairing with C27 that would result in an enlarged D-loop. nih.gov
In the tRNA of Haloferax volcanii, m22G26 plays a role in ensuring the correct folding of the anticodon stem. nih.gov The modification avoids the formation of alternative base pairs that would disrupt the proper structure of this critical region, which is essential for the tRNA's decoding function. nih.gov
Prevention of Alternative RNA Conformations
Role in Ribosome Biogenesis and Function
Beyond its structural role in individual RNA molecules, m22G also has implications for the broader processes of ribosome biogenesis and the function of the translational machinery. frontiersin.org
N,N-Dimethylguanosine is found in ribosomal RNA (rRNA) as well as tRNA. Its presence in key RNA components of the ribosome suggests a role in the assembly and function of this complex machinery. The modification can create hydrophobic patches on the RNA surface that may facilitate interactions with ribosomal proteins. researchgate.net For instance, m22G has been noted to interact with ribosomal protein S15. These interactions are vital for the coordinated synthesis of proteins.
While some modifications in the anticodon loop directly influence codon recognition, modifications like m22G in the tRNA body ensure that the anticodon loop is presented in an optimal conformation for efficient and accurate decoding. frontiersin.org Dysregulation of m22G levels can affect the accuracy of protein translation. Furthermore, the presence of m22G in mRNA has been shown to impede the progress of the ribosome, reducing the rate of amino acid addition in a position-dependent manner, which suggests that this modification can modulate translation elongation. rsc.org The modification is also known to hinder the process of reverse transcription, which can affect the efficiency of RNA sequencing techniques. medchemexpress.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N,N-Dimethylguanosine | m22G |
| Guanosine | G |
| Cytosine | C |
| Adenine | A |
| Uridine | U |
| N2-methylguanosine | m2G |
| 1-methylguanosine | m1G |
| N6,N6-dimethyladenosine | m62A |
| 3-methyluridine | m3U |
| N4-methylcytidine | m4C |
| Ribosomal RNA | rRNA |
| Transfer RNA | tRNA |
Impact on Peptidyl Transferase Center and Decoding Site
N,N-Dimethylguanosine (m2,2G) is one of several modified nucleosides found in functionally important regions of the ribosome, including the peptidyl transferase center (PTC) and the decoding site. nih.govnih.gov The PTC, located in the large ribosomal subunit, is responsible for catalyzing peptide bond formation, a critical step in protein synthesis. ufsc.br The decoding center, found in the small ribosomal subunit, ensures the correct pairing of messenger RNA (mRNA) codons with the corresponding transfer RNA (tRNA) anticodons.
In the context of the decoding site, modifications to rRNA can impact the interaction with tRNA and the accuracy of codon recognition. researchgate.net The dual methylation of N,N-dimethylguanosine, in particular, alters its base-pairing properties. Unlike guanosine, which can form a standard Watson-Crick base pair with cytosine, the presence of the two methyl groups on the exocyclic amine of m2,2G hinders this interaction. frontiersin.orgnih.gov This modification can also influence the pairing possibilities with other bases like adenosine (B11128). nih.govnih.gov Such alterations in base-pairing potential within the decoding center can have subtle yet significant effects on the dynamics of translation.
Research has shown that the loss of certain rRNA modifications in the decoding center can lead to reduced translation rates and impairments in ribosome biogenesis. researchgate.net While the specific contribution of m2,2G in this context is an area of ongoing investigation, its presence in these critical ribosomal regions underscores its potential role in modulating the intricate process of protein synthesis.
Regulation of Gene Expression
N,N-Dimethylguanosine, as a component of RNA, plays a role in the regulation of gene expression at the post-transcriptional level. frontiersin.orgresearchgate.net This regulation is exerted through its influence on various aspects of RNA metabolism, including stability, interactions with proteins, and ultimately, the efficiency of protein production.
Influence on RNA Stability and Integrity
The chemical modification of nucleosides within an RNA molecule is a key factor in determining its stability. mdpi.com N,N-Dimethylguanosine contributes to the structural integrity of RNA, particularly tRNA. frontiersin.orgchemimpex.com The addition of methyl groups can enhance the stability of RNA tertiary interactions by increasing base stacking and creating hydrophobic interactions.
The dual methylation at the N2 position of guanosine in m2,2G has a notable effect on its base-pairing capabilities. It prevents the formation of a standard Watson-Crick base pair with cytosine. frontiersin.orgnih.gov This alteration in pairing behavior can influence the local and global structure of the RNA molecule, potentially making it more or less susceptible to degradation by cellular enzymes. chemimpex.com In some contexts, this modification can protect RNA from enzymatic cleavage. chemimpex.com
For example, in tRNA, m2,2G is often found at position 26. nih.govnih.gov Its presence here is thought to prevent the tRNA from adopting alternative, non-functional conformations, thereby ensuring its proper structure for participation in protein synthesis. nih.gov This structural stabilization is a crucial aspect of maintaining a functional pool of tRNAs, which directly impacts the fidelity and efficiency of translation.
The table below summarizes the impact of N,N-Dimethylguanosine on RNA stability:
| Feature | Impact of N,N-Dimethylguanosine | Reference |
| Base Pairing | Hinders Watson-Crick pairing with cytosine. | frontiersin.orgnih.gov |
| RNA Structure | Contributes to the stability of tertiary interactions and prevents alternative folding. | nih.gov |
| Enzymatic Degradation | Can enhance resistance to enzymatic degradation. | chemimpex.com |
Interactions with RNA-binding Proteins
RNA modifications, including the presence of N,N-dimethylguanosine, can significantly influence the interactions between RNA and RNA-binding proteins (RBPs). frontiersin.orgresearchgate.net These interactions are fundamental to virtually all aspects of RNA processing, including splicing, nuclear export, localization, and translation. nih.gov
The chemical nature of the modified nucleoside can either create or obstruct binding sites for specific proteins. The two methyl groups on N,N-dimethylguanosine introduce a bulky and hydrophobic feature on the surface of the RNA. This can lead to specific recognition by certain proteins or, conversely, prevent the binding of others that would normally recognize an unmodified guanosine. nih.gov
The enzymes responsible for creating the m2,2G modification, known as Trm1 methyltransferases, are themselves a class of RNA-binding proteins. These enzymes specifically recognize the target RNA substrate, often through structural features of the RNA rather than a simple sequence motif, and catalyze the addition of the two methyl groups. frontiersin.org The C-terminal domain of these enzymes is often implicated in target recognition.
Once installed, the m2,2G modification can then influence the binding of other proteins. This layered regulation, where one protein modifies the RNA to affect the binding of another, is a common theme in the post-transcriptional control of gene expression. frontiersin.org The altered surface chemistry and structural conformation of the RNA due to m2,2G can impact the binding affinity and specificity of a wide range of RBPs, thereby modulating the downstream fate of the RNA molecule. nih.gov
Correlation with Protein Production
The presence of N,N-dimethylguanosine in RNA, particularly in tRNA, is correlated with the efficiency and regulation of protein synthesis. researchgate.net tRNA modifications are crucial for ensuring the accuracy and speed of translation. researchgate.net
In the slime mold Dictyostelium discoideum, N,N-dimethylguanosine acts as a self-inhibitor of spore germination. Studies have shown that this compound inhibits protein synthesis, which is a necessary process for the spores to develop. When the inhibitor is present, amino acids accumulate, indicating a block in their incorporation into new proteins. However, it was observed that N,N-dimethylguanosine did not have a detectable effect on RNA synthesis during this process. This suggests that in this specific biological context, the regulatory action of N,N-dimethylguanosine is at the level of translation.
More broadly, the modifications in the anticodon loop of tRNA, where m2,2G can be found, are critical for codon recognition and maintaining the correct reading frame during translation. researchgate.net The proper modification of tRNA is essential for its stability and function, and any disruption in this process can lead to altered protein production. biorxiv.org
The table below outlines the observed correlations between N,N-Dimethylguanosine and protein production:
| Organism/System | Observation | Implication | Reference |
| Dictyostelium discoideum | Acts as a self-inhibitor, arresting protein synthesis during spore germination. | Regulates development by controlling translation. | |
| General Translation | As a tRNA modification, it is important for the efficiency and fidelity of protein synthesis. | Ensures accurate decoding of the genetic message. | researchgate.net |
V. Methodologies for Studying N,n Dimethylguanosine
Detection and Quantification Methods
Accurate detection and quantification of m2,2G are fundamental to elucidating its biological roles. Several highly sensitive and specific methods have been developed for this purpose.
Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (LC-ESI-MS/MS) stands as a cornerstone technique for the analysis of modified nucleosides, including N,N-Dimethylguanosine. researchgate.net This powerful method offers high selectivity and sensitivity, enabling the simultaneous quantification of multiple nucleosides in complex biological samples like urine and serum. researchgate.netnih.govnih.gov The process involves the separation of nucleosides from a sample using liquid chromatography, followed by their ionization via electrospray ionization and subsequent detection by tandem mass spectrometry. nih.govnih.gov The use of a selected reaction monitoring (SRM) mode enhances the specificity and sensitivity of the quantitative analysis. researchgate.netnih.gov
Recent advancements have led to the development of rapid and selective methods using multi-column liquid chromatography coupled with tandem mass spectrometry for a global analysis of RNA modifications. researchgate.net Furthermore, hydrophilic interaction liquid chromatography (HILIC)-MS/MS has been established for the simultaneous determination of dimethylated nucleosides in human serum. nih.gov Studies have successfully utilized LC-ESI-MS/MS to analyze m2,2G levels in various contexts, including identifying it as a potential biomarker in diseases such as breast cancer, colorectal cancer, and coronary artery disease. nih.govnih.govnih.gov For instance, a 2022 study employed LC-ESI-MS/MS to identify new methylation events, including m2,2G, in Arabidopsis 25S and 18S rRNA. annualreviews.org
| Method | Sample Type | Key Findings Related to m2,2G | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Urine | Significantly elevated levels in breast cancer patients compared to controls. | nih.gov |
| HILIC-MS/MS | Serum | Increased concentrations in colorectal cancer patients compared to healthy controls. | nih.gov |
| HPLC/ESI-MS/MS | Urine | Analyzed as one of six methylated nucleosides in patients with coronary artery disease. | nih.gov |
| LC-ESI-MS/MS | Arabidopsis rRNA | Detected as a new methylation event in 25S and 18S rRNA. | annualreviews.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of modified nucleosides. researchgate.net For decades, HPLC methods, often based on C18 stationary phases, have been instrumental in the analysis of nucleosides. tandfonline.com In the context of m2,2G, HPLC is frequently coupled with mass spectrometry (LC-MS) for enhanced detection and quantification. researchgate.nettandfonline.com Studies have utilized HPLC to quantify urinary levels of m2,2G and other modified nucleosides in patients with conditions like acute lymphoblastic leukemia, demonstrating its utility in clinical research. The purity of commercially available N,N-Dimethylguanosine is also often assessed using HPLC. tcichemicals.comtcichemicals.com
Primer Extension Assays
Primer extension assays are a valuable molecular biology tool for detecting RNA modifications that block or impede the process of reverse transcription. plos.orgoup.com The presence of a bulky modification like m2,2G on the RNA template can cause the reverse transcriptase enzyme to stall, resulting in a truncated cDNA product. plos.org The site of the modification can be identified by analyzing the length of this product on a polyacrylamide gel. plos.org
This technique has been effectively used to identify the enzymes responsible for m2,2G formation. For example, researchers have used primer extension assays with fluorescently labeled oligonucleotides to identify TRM1 orthologs in Arabidopsis thaliana that are capable of forming m2,2G at position 26 of cytosolic tRNA. plos.orgresearchgate.net Similarly, these assays have been employed to validate the methyltransferase activity of human TRMT1 and its paralog TRMT1L, which are responsible for m2,2G modification at specific positions in tRNAs. nih.gov It is important to note that other modifications can also block reverse transcription, so results from primer extension assays are often confirmed with other methods. oup.com
Sequencing Approaches for RNA Modifications
The advent of high-throughput sequencing has revolutionized the study of RNA modifications, but the presence of modifications like N,N-Dimethylguanosine presents unique challenges.
Challenges Posed by N,N-Dimethylguanosine in cDNA Synthesis
N,N-Dimethylguanosine, along with other Watson-Crick face methylations like m1A, m1G, and m3C, poses a significant obstacle to high-throughput RNA sequencing. nih.govalbany.edu This is because the dimethylation at the N2 position of guanosine (B1672433) disrupts the canonical base-pairing with cytosine, which is essential for the reverse transcriptase enzyme to accurately synthesize a complementary DNA (cDNA) strand. frontiersin.org This blockage of reverse transcriptase leads to truncated cDNA products and an underrepresentation of the RNA sequences containing this modification in the final sequencing data. nih.govalbany.edumedchemexpress.com Consequently, standard RNA sequencing methods are often inefficient for analyzing RNAs that are rich in m2,2G, such as transfer RNAs (tRNAs). nih.gov The presence of complex secondary structures in RNA can also exacerbate this issue by causing the reverse transcriptase to dissociate from the template. qiagen.com
Demethylation Strategies (e.g., AlkB mutants)
To overcome the challenges posed by m2,2G in sequencing, researchers have developed enzymatic demethylation strategies. This approach involves treating the RNA with an enzyme that can remove the methyl groups prior to reverse transcription. nih.govalbany.edu The wild-type E. coli AlkB protein and its D135S mutant can demethylate some modifications but are inefficient at removing the dimethyl groups of m2,2G. nih.govalbany.edu
Significant progress has been made by engineering mutants of the AlkB enzyme. nih.gov One notable mutant, AlkB D135S/L118V, has been shown to efficiently and selectively convert m2,2G to N2-methylguanosine (m2G). nih.govalbany.edumedchemexpress.com Unlike m2,2G, m2G does not block reverse transcription, thus allowing for more efficient cDNA synthesis and improved sequencing of m2,2G-containing RNAs like tRNAs. nih.govalbany.edu This demethylation-based approach has been incorporated into specialized sequencing methods such as DM-tRNA-seq, ARM-seq, and DAMM-seq, which have enabled the quantitative mapping of m2,2G and other modifications in various RNA species. nih.govmdpi.comacs.org
| AlkB Mutant | Substrate | Product | Impact on Sequencing | Reference |
|---|---|---|---|---|
| D135S/L118V | N,N-Dimethylguanosine (m2,2G) | N2-methylguanosine (m2G) | Improves efficiency of tRNA sequencing by removing the reverse transcription block. | nih.govalbany.edumedchemexpress.com |
TGIRT-seq for Mapping Modification Sites
Structural Analysis Techniques (e.g., X-ray crystallography, MD simulations)
The precise three-dimensional arrangement of modified nucleosides within an RNA helix is critical to understanding their functional impact. X-ray crystallography and molecular dynamics (MD) simulations are two powerful techniques that provide atomic-level insights into the structural and dynamic consequences of N,N-Dimethylguanosine incorporation.
X-ray Crystallography has been instrumental in revealing the direct structural effects of m²₂G on RNA duplexes. A key study determined the crystal structure of a 13-mer RNA duplex that included tandem m²₂G:A base pairs. nih.govnih.govscispace.com The analysis showed that the dual methylation on the N2 atom of guanine (B1146940) sterically prevents the formation of a "sheared" G:A pair, a conformation commonly observed with unmodified guanosine. nih.govscispace.com Instead, the m²₂G:A pair is constrained to adopt an imino-hydrogen bonded, pseudo-Watson-Crick conformation. nih.govnih.gov This forced pairing geometry is a direct consequence of the bulky dimethyl group, which would otherwise clash with the major groove edge of the opposing adenine (B156593) base in a sheared arrangement. nih.govnih.gov This finding demonstrates how a single modification can dictate a specific local RNA conformation.
Molecular Dynamics (MD) Simulations complement the static picture provided by crystallography by exploring the conformational dynamics of modified nucleosides in a solvated environment. researchgate.net MD studies on m²₂G have investigated its behavior and the energetic landscape of its conformations. researchgate.net These simulations have shown that the dimethylation of guanine at the N2 position has little effect on its ability to form base pairs with either adenine (A) or uracil (B121893) (U). researchgate.net A significant finding from these simulations is the observation of iso-energetic conformational behaviors for m²₂G, which is attributed to the relatively free rotation around the C2-N2 bond. researchgate.net This dynamic flexibility allows the nucleoside to exist in multiple stable rotational states (rotamers) without a significant energy penalty. researchgate.net
Together, these techniques provide a detailed understanding of how the m²₂G modification influences RNA structure and stability.
Table 1: Summary of Structural Findings for N,N-Dimethylguanosine
| Technique | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| X-ray Crystallography | 13-mer RNA duplex with tandem m²₂G:A pairs | The m²₂G:A pair adopts a pseudo-Watson-Crick conformation. The dimethylation sterically prevents the sheared G:A conformation. | nih.govnih.govscispace.com |
Vi. N,n Dimethylguanosine in Health and Disease
Association with Human Diseases
N,N-Dimethylguanosine (m2,2G), a modified ribonucleoside found in tRNA and rRNA, plays a significant role in ensuring RNA stability and the fidelity of protein translation. abcam.com Consequently, alterations in its levels or the regulation of its formation are associated with various human pathologies, including cancer, neurological disorders, and viral infections, making it a potential biomarker for several conditions. abcam.comnih.gov
The link between N,N-Dimethylguanosine and cancer has been explored in numerous studies, highlighting its potential as a biomarker. Dysregulation in the patterns of m2,2G methylation can contribute to the development of cancer by affecting the accuracy of protein synthesis. abcam.com
Aberrant tRNA modifying enzyme activity is implicated in cancers of the breast, intestine, and skin. nih.gov Dysregulation of m2,2G methylation patterns can lead to malignant transformation by compromising the precision of protein translation. abcam.com This is because tRNA modifications are crucial for translating codon-biased transcripts that are involved in cellular responses, including those promoting cancerous phenotypes. nih.gov In studies of isogenic metastatic breast cancer cell lines, N2, N2-Dimethylguanosine was detected at varying levels in different metastatic sites, such as the lung and liver, suggesting a role in the metastatic process. nih.gov
Elevated serum levels of N,N-Dimethylguanosine have been identified in patients with several types of cancer. biomol.combioscience.co.uk A sensitive radioimmunoassay procedure found that patients with acute leukemia and breast cancer had elevated levels of N,N-dimethylguanosine. nih.gov More specifically, increased serum concentrations are noted in patients with acute myelomonocytic leukemia (AMML) and large cell lung carcinoma. biomol.combioscience.co.uk
Urinary excretion of N,N-dimethylguanosine has also been shown to be a valuable clinical marker. In adults with acute leukemia, its excretion levels were significantly higher in patients with acute lymphoblastic leukemia (ALL) at diagnosis or in relapse compared to those in remission. nih.gov Furthermore, excretion of N,N-dimethylguanosine was significantly higher in patients with ALL than in those with acute myeloid leukemia (AML), suggesting it could help distinguish between these leukemia types. nih.gov In contrast, a study on hepatocellular carcinoma (HCC) found that blood levels of N,N-dimethylguanosine were decreased in patients with HCC compared to patients who had cirrhosis from Hepatitis C virus (HCV) infection but had not developed cancer. iu.edu
Table 1: Association of N,N-Dimethylguanosine Levels with Specific Cancers
| Cancer Type | Finding | Sample Type | Reference(s) |
| Acute Myelomonocytic Leukemia (AMML) | Elevated levels | Serum | biomol.combioscience.co.uk |
| Large Cell Lung Carcinoma | Elevated levels | Serum | biomol.combioscience.co.uk |
| Acute Lymphoblastic Leukemia (ALL) | Significantly higher levels at diagnosis/relapse vs. remission | Urine | nih.gov |
| Acute Leukemia | Elevated levels | Serum | nih.gov |
| Breast Cancer | Elevated levels | Serum | nih.gov |
| Hepatocellular Carcinoma (HCC) | Decreased levels (compared to cirrhotic HCV patients) | Blood | iu.edu |
| Esophageal Adenocarcinoma | Significantly elevated levels | Serum | researchgate.net |
| Prostate Cancer | Identified as a potential differentiating biomarker | Urine | mdpi.com |
N,N-Dimethylguanosine is a critical component of tRNA, a molecule central to protein synthesis. researchgate.net Alterations or dysregulation in m2,2G methylation can impair the accuracy of protein translation, a process that can contribute to malignant transformation. abcam.com The modification helps prevent frameshift mutations during translation, underscoring its importance in maintaining genetic fidelity. abcam.com In yeast, the absence of certain tRNA modifications, including N2,N2-dimethylguanosine (m2,2G), leads to rapid tRNA decay. nih.gov This instability can disrupt normal protein synthesis, and similar disruptions in human cells are linked to cancer development. nih.gov
Defects in tRNA modifications are linked to a range of human diseases, including neurological disorders. researchgate.netfrontiersin.orgplos.org Insufficient or abnormal methylation of guanosine (B1672433) to form N,N-Dimethylguanosine can contribute to neurodegenerative diseases such as Alzheimer's, where impaired RNA function results from inefficiencies in transcription and translation. abcam.com One study found that this compound was one of five metabolites negatively associated with changes in both cognitive function (as measured by the Modified Mini-Mental State Examination) and gait speed in an aging population, suggesting a link between this metabolite and cognitive and mobility decline. nih.gov
Research has also implicated N,N-Dimethylguanosine in the host response to viral infections. In a study on Rotavirus, metabolites involved in nucleotide metabolism, including N,N-Dimethylguanosine, were found to be upregulated in infected cells. nih.gov Another study showed that the main protease (Mpro) of SARS-CoV-2 can recognize and cleave the human tRNA methyltransferase TRMT1. nih.gov TRMT1 is the enzyme that installs the N,N-dimethylguanosine modification on tRNAs, and its cleavage by the viral protease results in the elimination of its methyltransferase activity. nih.gov Additionally, N,N-Dimethylguanosine has been investigated as part of a panel of metabolites to distinguish between patients with liver cirrhosis from Hepatitis C virus (HCV) and those who have progressed to hepatocellular carcinoma. iu.edu
Role in Specific Cancers (e.g., acute myelomonocytic leukemia, large cell lung carcinoma)
Metabolic Disorders
Recent research has highlighted a significant link between N,N-Dimethylguanosine and metabolic disorders such as Type 2 Diabetes and alcohol-associated liver disease.
Type 2 Diabetes:
Studies have consistently identified N,N-Dimethylguanosine as a potential biomarker for incident Type 2 Diabetes. oup.com A non-targeted metabolomics study of over 4,000 participants found that N,N-Dimethylguanosine was one of three metabolites strongly and independently associated with an increased risk of developing Type 2 Diabetes. oup.com This association remained significant even after adjusting for traditional risk factors like BMI and fasting glucose. oup.com Another study on youth-onset Type 2 Diabetes also noted the presence of N,N-Dimethylguanosine among circulating metabolites, although its direct correlation with glycemic control was part of a broader metabolic signature. diabetesjournals.org Furthermore, elevated levels of N,N-Dimethylguanosine have been linked to an increased risk of cardiovascular disease in individuals with Type 2 Diabetes. nih.gov In the context of diabetic kidney disease, a complication of diabetes, altered tubular handling of N,N-Dimethylguanosine has been observed, suggesting it may play a role in the progression of this condition. physiology.orgtcsedsystem.edu
Interactive Data Table: N,N-Dimethylguanosine in Type 2 Diabetes Studies
| Study Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Incident Type 2 Diabetes | N,N-Dimethylguanosine strongly associated with increased risk. | Independent predictor of future Type 2 Diabetes. | oup.com |
| Youth-Onset Type 2 Diabetes | Identified as part of the metabolic profile. | Potential role in early-onset diabetes. | diabetesjournals.org |
| Cardiovascular Disease in T2D | Higher levels linked to increased CVD risk. | Implicates N,N-Dimethylguanosine in diabetic complications. | nih.gov |
| Diabetic Kidney Disease | Altered renal excretion observed. | Suggests involvement in the progression of kidney complications. | physiology.orgtcsedsystem.edu |
Alcohol-Associated Liver Disease (ALD):
Alcohol-associated liver disease (ALD) encompasses a range of conditions from fatty liver to cirrhosis resulting from excessive alcohol consumption. aasld.orgmdpi.com Research indicates that RNA modifications and their degradation products, including N,N-Dimethylguanosine, are altered in ALD. nih.gov A study analyzing urine and serum from ALD patients found that levels of N,N-Dimethylguanosine significantly increased with the severity of the disease. nih.gov The concentration of this modified ribonucleoside showed a notable correlation with the Model for End-stage Liver Disease (MELD) score, a key indicator of disease severity. nih.gov These findings suggest that N,N-Dimethylguanosine could serve as a marker for different stages of ALD, helping to distinguish between non-severe and severe forms of the disease. nih.gov
Autoimmune Diseases
Rheumatoid Arthritis:
Elevated levels of N,N-Dimethylguanosine have been reported in patients with autoimmune diseases, including rheumatoid arthritis (RA). chemdad.compannacean.com A multi-omics study investigating the link between gut microbiota, metabolites, and RA identified N,N-Dimethylguanosine as one of the metabolites associated with the disease. bmj.com This suggests a potential role for this compound in the complex interplay of factors that contribute to the development and progression of rheumatoid arthritis.
N,N-Dimethylguanosine as a Potential Biomarker
The consistent association of N,N-Dimethylguanosine with various diseases has positioned it as a promising biomarker. Its presence and concentration in bodily fluids can be indicative of underlying pathological processes.
Detection in Bodily Fluids for Diagnosis and Monitoring
N,N-Dimethylguanosine can be detected and quantified in various bodily fluids, including urine and serum, using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govnih.gov This accessibility makes it a viable candidate for non-invasive diagnostic and monitoring tools. For instance, in patients with colorectal cancer, urinary levels of N,N-Dimethylguanosine were significantly higher before surgery and decreased afterward in patients who responded to treatment. researchgate.net Similarly, studies in patients with acute respiratory distress syndrome (ARDS) and chronic kidney disease have shown that levels of N,N-Dimethylguanosine in urine and blood correlate with the presence and severity of the condition. frontiersin.orgnih.gov Its detection has also been explored as a potential biomarker for breast cancer. nih.gov
Correlation with Disease Severity
The concentration of N,N-Dimethylguanosine has been shown to correlate with the severity of certain diseases. In alcohol-associated liver disease, a Spearman's rank correlation coefficient of 0.48 was found between N,N-Dimethylguanosine levels and the MELD score. nih.gov In a study on COVID-19, elevated levels of several modified nucleosides, including N,N-Dimethylguanosine, were observed in infected cells, and the levels of related compounds in patient serum were associated with symptom severity. mdpi.com Furthermore, in patients with chronic kidney disease, levels of N,N-Dimethylguanosine were positively correlated with creatinine (B1669602) and C-reactive protein levels, and negatively correlated with albumin levels, all of which are markers of disease state and inflammation. frontiersin.org
Therapeutic Implications and Interventions
The involvement of N,N-Dimethylguanosine in disease pathways opens up potential avenues for therapeutic intervention.
Targeting N,N-Dimethylguanosine Methyltransferases
N,N-Dimethylguanosine is synthesized by the enzyme tRNA (guanine-26)-N(2))-dimethyltransferase, also known as TRMT1. nih.govresearchgate.netreceptor.ai This enzyme is responsible for the dimethylation of a specific guanosine residue in tRNA. nih.govnih.gov Given the link between elevated N,N-Dimethylguanosine and various diseases, inhibiting the activity of TRMT1 presents a potential therapeutic strategy. The development of inhibitors for methyltransferases, such as DNA methyltransferase (DNMT) inhibitors in cancer therapy, provides a precedent for this approach. nih.govmdpi.comnih.govfrontiersin.org By targeting the enzyme responsible for its production, it may be possible to modulate the levels of N,N-Dimethylguanosine and thereby influence the progression of associated diseases. Research into the structure and function of TRMT1 and its interaction with viral proteins, such as the SARS-CoV-2 main protease, could further inform the design of specific inhibitors. nih.govelifesciences.org
Role in Antiviral and Anticancer Therapies
N,N-Dimethylguanosine (m22G), a post-transcriptionally modified nucleoside found in RNA, has emerged as a molecule of significant interest in the context of antiviral and anticancer research. chemimpex.com Its role is primarily associated with the fundamental processes of RNA metabolism, stability, and function, which are often dysregulated in cancerous states and exploited during viral infections. chemimpex.comfrontiersin.org
The exploration of m22G in anticancer therapies is largely centered on its potential as a biomarker and its involvement in RNA-centric cellular processes. chemimpex.comchemimpex.com Research has identified elevated levels of N,N-Dimethylguanosine in the serum of patients with certain malignancies, including acute leukemia, breast cancer, and colorectal cancer. nih.govnih.gov This correlation suggests its potential as a non-invasive biomarker for disease detection and monitoring. nih.gov In a study involving colorectal cancer (CRC) patients, serum concentrations of m22G were found to be increased compared to healthy controls and individuals with advanced colorectal adenoma, indicating its potential for early CRC detection. nih.gov The enzymes that install these modifications, such as tRNA methyltransferases, are also being investigated as potential therapeutic targets. frontiersin.orgcam.ac.uk Dysregulation of these enzymes can lead to aberrant tRNA modifications, which have been linked to metabolic and neurological diseases as well as cancer. frontiersin.org
In the antiviral domain, the role of m22G is more indirect and often inferred from the broader context of RNA modifications in viral life cycles. Viruses, particularly RNA viruses, rely heavily on the host cell's machinery for replication, including its RNA and protein synthesis apparatus. researchgate.net Modifications to tRNA, such as N2-methylguanosine (m2G), a precursor to m22G, have been shown to influence viral replication. For example, a specific methylation on tRNATrp can prevent it from being packaged into Avian myeloblastosis virus (AMV) particles, thereby inhibiting viral reverse transcription. frontiersin.org Furthermore, a related deoxy-analogue, 2'-Deoxy-N2,N2-dimethylguanosine, has been noted for its potential antiviral activity against certain RNA viruses, suggesting that guanosine analogues with this specific dimethylation could be a fruitful area for antiviral drug development. The reliance of viruses like SARS-CoV-2 and Zika virus on manipulating the host's tRNA modifications to optimize the translation of their genomes further underscores the potential for targeting these pathways. researchgate.netnih.gov
Table 1: Research Findings on N,N-Dimethylguanosine in Cancer
| Cancer Type | Sample Type | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | Serum | Increased concentration of m22G in CRC patients compared to healthy controls and patients with advanced adenoma. | Potential biomarker for early detection of CRC. | nih.gov |
| Acute Leukemia | Serum | Elevated levels of N,N-Dimethylguanosine detected via radioimmunoassay. | Potential biomarker for malignancy. | nih.gov |
| Breast Cancer | Serum | Elevated levels of N,N-Dimethylguanosine detected via radioimmunoassay. | Potential biomarker for malignancy. | nih.gov |
Development of RNA-based Therapeutics and Diagnostics
The unique properties of N,N-Dimethylguanosine make it a valuable component in the development of modern RNA-based therapeutics and diagnostics. chemimpex.com Its primary application lies in its ability to enhance the stability and functionality of RNA molecules, which is a critical factor for the efficacy of RNA medicines. chemimpex.com
In the realm of RNA therapeutics, such as mRNA vaccines and siRNA drugs, the stability of the RNA molecule is paramount to ensure it can reach its target and exert its function before being degraded by cellular enzymes. chemimpex.comcas.org N,N-Dimethylguanosine is used as a building block in the chemical synthesis of RNA oligonucleotides. chemimpex.comchemimpex.com Its incorporation into synthetic RNA can increase resistance to enzymatic degradation, thereby improving the therapeutic potential of the molecule. chemimpex.com This enhanced stability is a key area of focus in the formulation and development of drugs that target RNA processes. chemimpex.comchemimpex.com The field of epitranscriptomics, which studies the role of RNA modifications, is rapidly expanding, with the understanding that these modifications are not just structural artifacts but key regulators of gene expression. mdpi.comnih.gov This opens up new avenues for designing therapeutic RNAs with specific modification patterns to achieve desired biological effects.
For diagnostics, N,N-Dimethylguanosine serves both as a direct biomarker and as a component in diagnostic technologies. chemimpex.com As a biomarker, its presence and concentration in bodily fluids like serum and urine can be indicative of disease states, particularly cancer. nih.govnih.gov Sensitive and accurate analytical methods, such as liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), have been developed to quantify m22G levels for diagnostic purposes. nih.gov Beyond its role as a biomarker, m22G is utilized in the development of diagnostic tools designed to detect RNA modifications themselves. chemimpex.comchemimpex.com However, the presence of m22G can also pose a challenge for some diagnostic techniques. It is known to hinder the reverse transcriptase enzymes used in many high-throughput RNA sequencing methods, which can affect sequencing efficiency and data accuracy. medchemexpress.com This has led to the development of specialized sequencing techniques and enzymes capable of overcoming this hindrance, thereby improving the ability to map RNA modifications across the transcriptome. medchemexpress.commdpi.com
Table 2: Applications of N,N-Dimethylguanosine in RNA Therapeutics and Diagnostics
| Application Area | Specific Use | Purpose | Reference(s) |
|---|---|---|---|
| RNA Therapeutics | Building block in RNA oligonucleotide synthesis | Enhance stability and resistance of therapeutic RNA to enzymatic degradation. | chemimpex.com |
| Drug formulation component | Development of therapies targeting RNA processes. | chemimpex.comchemimpex.com | |
| Diagnostics | Disease Biomarker | Detection and monitoring of cancers (e.g., colorectal, leukemia, breast) via serum levels. | nih.govnih.gov |
| Development of Diagnostic Tools | Used in creating tools to detect various RNA modifications indicative of disease. | chemimpex.comchemimpex.com | |
| RNA Sequencing | A modification that can be detected by specialized high-throughput sequencing methods to study the epitranscriptome. | medchemexpress.commdpi.com |
Vii. Evolutionary and Comparative Aspects of N,n Dimethylguanosine
Evolutionary Conservation of N,N-Dimethylguanosine Modifications
N,N-Dimethylguanosine (m²₂G) is a post-transcriptional modification found in transfer RNA (tRNA) that is highly conserved across all three domains of life: Eukarya, Bacteria, and Archaea. frontiersin.orgmdpi.com This modification, along with its precursor N²-methylguanosine (m²G) and the related N²,N²,2′-O-trimethylguanosine (m²₂Gm), is typically found at positions 10 and 26 of tRNA. mdpi.comnih.gov The widespread presence of these modifications underscores their fundamental importance in cellular function. frontiersin.org
The enzymes responsible for creating m²₂G, known as tRNA (guanine-26,N²-N²)-dimethyltransferases or Trm1, are also evolutionarily conserved. oup.com Homologous Trm1 enzymes have been identified in a wide range of organisms, from the hyperthermophilic archaeon Pyrococcus furiosus to yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), and humans. oup.comoup.com The amino acid sequences of these enzymes share significant similarities, particularly in regions crucial for their catalytic activity, such as the S-adenosyl-L-methionine (SAM) binding domains, which SAM serves as the methyl donor. oup.comselleckchem.com
Phylogenetic analyses of the Trm1 protein family suggest that the ancestral form of this enzyme was present in the last common ancestor of Eukaryota and Archaea. This is supported by the consistent clustering of eukaryotic Trm1 proteins separately from archaeal and bacterial forms. The conservation extends to the function of these enzymes, which is to ensure the proper folding and stability of tRNA, a process critical for efficient and accurate protein synthesis. mdpi.comselleckchem.com The modification at position 26, in particular, is crucial for maintaining the correct L-shaped tertiary structure of tRNA. mdpi.combiorxiv.org
Table 7.1.1: Conservation of N,N-Dimethylguanosine and Trm1 Enzymes Across Different Domains of Life
| Domain | Organism Example | Presence of m²₂G | Trm1 Homolog | Key Function |
| Eukarya | Homo sapiens (Human) | Yes | TRMT1 selleckchem.com | tRNA structural stability, translation efficiency selleckchem.com |
| Saccharomyces cerevisiae (Yeast) | Yes | Trm1 selleckchem.com | tRNA modification in cytoplasm and mitochondria yeastgenome.org | |
| Caenorhabditis elegans (Nematode) | Yes | TRM1 oup.com | tRNA modification | |
| Arabidopsis thaliana (Plant) | Yes | AtTRM1A, AtTRM1B tandfonline.complos.org | tRNA structural stability tandfonline.com | |
| Archaea | Pyrococcus furiosus | Yes | pfTrm1p oup.com | tRNA modification |
| Methanococcus jannaschii | Yes | Putative Trm1 oup.com | Putative tRNA modification | |
| Sulfolobus acidocaldarius | Yes (as m²₂Gm) | Not specified | tRNA modification frontiersin.org | |
| Bacteria | Aquifex aeolicus (Hyperthermophilic) | Yes | Trm1 nih.gov | tRNA modification at G26 and G27 nih.gov |
Organism-Specific Variations in Modification Patterns
Despite the high degree of conservation, there are notable organism-specific variations in the patterns of N,N-dimethylguanosine modification. These differences can be seen in the extent of methylation (mono- versus dimethylation), the specific tRNA positions that are modified, and the types of tRNA molecules that carry the modification. frontiersin.org
In most eukaryotic cytosolic tRNAs, N²-methylguanosine (m²G) at position 26 serves as a precursor to m²₂G. frontiersin.org However, in some instances, such as with tRNAiMet, the m²G26 modification is only partially converted to m²₂G. frontiersin.org In contrast, human mitochondrial tRNAs show a different pattern; of the four that are modified at position 26, only one is further methylated to form m²₂G. frontiersin.org
Archaea also exhibit unique modification patterns. For example, many archaeal tRNAs have a dimethylated guanosine (B1672433) at position 10 (m²₂G10), whereas eukaryotic tRNAs typically have a monomethylated guanosine (m²G10) at this position. frontiersin.org Furthermore, in the archaeon Sulfolobus acidocalclarius, tRNA Met contains N²,N²,2′-O-trimethylguanosine (m²₂Gm) at position 26, a modification where the ribose is also methylated. frontiersin.org
The hyperthermophilic eubacterium Aquifex aeolicus presents a particularly interesting case. While most bacteria lack the Trm1 enzyme and the m²₂G modification, A. aeolicus possesses a functional Trm1 protein. nih.gov This enzyme not only creates m²₂G at the typical position 26 but can also modify the adjacent guanosine at position 27, a feature not commonly observed in other organisms. nih.gov The substrate specificity of the A. aeolicus Trm1 is also distinct from its eukaryotic and archaeal counterparts. nih.gov
Even within eukaryotes, there are variations. For instance, while m²₂G26 is present in over 80% of eukaryotic tRNAs with a guanosine at that position, some, like yeast tRNAAsp, remain unmodified at this site. mdpi.com In plants like Arabidopsis thaliana, two genes, AtTRM1A and AtTRM1B, are responsible for the m²₂G26 modification. tandfonline.complos.org
Table 7.2.1: Organism-Specific Variations in Guanosine Methylation at Positions 10 and 26
| Organism/Organelle | Typical Modification at G10 | Typical Modification at G26 | Notable Exceptions/Variations |
| Eukaryotic Cytosol | m²G frontiersin.org | m²₂G frontiersin.org | Yeast tRNAAsp is unmodified at G26. mdpi.com |
| Human Mitochondria | Not specified | Primarily m²G, with only one tRNA having m²₂G. frontiersin.org | |
| Archaea | m²₂G frontiersin.org | m²₂G or m²₂Gm (in S. acidocaldarius) frontiersin.org | |
| Aquifex aeolicus | Not specified | m²₂G (and also at G27) nih.gov |
Impact of Environmental Stress on N,N-Dimethylguanosine Levels
The levels of N,N-dimethylguanosine in tRNA are not static and can be influenced by environmental stress conditions. This dynamic regulation suggests a role for m²₂G in cellular stress responses. selleckchem.com
Studies in the yeast Saccharomyces cerevisiae have shown that exposure to specific stressors can lead to changes in the abundance of various tRNA modifications, including m²₂G. cymitquimica.com For example, when yeast cells are subjected to oxidative stress through exposure to hydrogen peroxide (H₂O₂), the levels of m²₂G increase. pnas.orgnih.gov This increase is part of a broader reprogramming of tRNA modifications that helps the cell adapt and survive the stressful conditions. nih.gov The response is specific to the type of stressor; for instance, exposure to other chemicals like methyl methanesulfonate (B1217627) (MMS), sodium arsenite, and sodium hypochlorite (B82951) did not produce the same increase in m²₂G levels as H₂O₂. nih.gov
In plants, mineral starvation can also affect the levels of N,N-dimethylguanosine. In a study on tomato plants (Lycopersicon esculentum), potassium (K) starvation led to an increase in the levels of N²,N²-dimethylguanosine in the leaves. kjssf.org This suggests that m²₂G may be involved in the plant's metabolic response to nutrient deficiency.
The mechanism by which stress influences m²₂G levels is thought to involve the regulation of the Trm1 methyltransferase enzymes. nih.gov The correlation between a decrease in tRNA synthesis, for example under treatment with rapamycin, and an increase in m²₂G₂₆ modification is conserved from yeast to humans, indicating a conserved stress response mechanism. mdpi.com This dynamic regulation of tRNA modifications allows for a rapid and nuanced response to changing environmental conditions, potentially by modulating the translation of specific proteins required for the stress response. nih.gov
Table 7.3.1: Effect of Environmental Stressors on N,N-Dimethylguanosine Levels
| Organism | Stressor | Tissue/Cell Type | Effect on m²₂G Levels |
| Saccharomyces cerevisiae (Yeast) | Hydrogen Peroxide (H₂O₂) | Whole cells | Increase pnas.orgnih.gov |
| Saccharomyces cerevisiae (Yeast) | Rapamycin | Whole cells | Increase mdpi.com |
| Lycopersicon esculentum (Tomato) | Potassium (K) Starvation | Leaves | Increase kjssf.org |
Insights from Comparative Genomics and Proteomics
Comparative genomics and proteomics have provided significant insights into the evolution and function of N,N-dimethylguanosine and the enzymes that synthesize it. By comparing the genomes and protein sequences of diverse organisms, researchers have been able to identify Trm1 homologs and predict their function even before experimental verification. oup.com
Genomic sequencing projects have revealed that genes encoding Trm1 are present in nearly all sequenced Eukaryota and Archaea but are generally absent in Bacteria, with the notable exception of some hyperthermophilic bacteria like Aquifex aeolicus. oup.comnih.gov This distribution pattern suggests that the last common ancestor of Eukarya and Archaea likely possessed a Trm1 enzyme. cirad.fr The co-occurrence of Trm1 (which modifies G26) and another guanosine dimethyltransferase, Trm-G10 (which modifies G10), in both Archaea and Eukaryota points to distinct tRNA maturation strategies in these domains compared to Bacteria. nih.govcirad.fr
Proteomic analysis and sequence alignment of Trm1 proteins from different species have identified conserved motifs essential for their function. These include the S-adenosyl-L-methionine (SAM) binding domain, which is crucial for the methyl transfer reaction. oup.comoup.com Additionally, some eukaryotic Trm1 proteins, including the human TRMT1, contain a C-terminal region with a zinc finger motif, which may be involved in RNA binding or protein-protein interactions. oup.comnih.gov The human TRMT1 also has a potential mitochondrial import signal at its N-terminus, consistent with its dual localization in the nucleus and mitochondria. oup.com
Comparative studies have also highlighted functional differences. For instance, the Trm1 enzyme from A. aeolicus has a novel tRNA specificity that distinguishes it from its eukaryotic and archaeal counterparts, suggesting an independent evolutionary adaptation. nih.gov Furthermore, the analysis of the Trm1 family has revealed different structural domains, such as the Cys4 cluster, which is present in orthodox eukaryotic Trm1 proteins and some archaeal ones but absent in others, indicating potential lineage-specific losses of this domain. These comparative approaches continue to be invaluable for understanding the evolutionary history and functional diversification of N,N-dimethylguanosine modification.
Table 7.4.1: Comparative Features of Trm1 Homologs
| Organism/Group | Gene Name | Key Protein Domains | Subcellular Localization | Notes |
| Homo sapiens | TRMT1 nih.gov | SAM-binding, Zinc-finger oup.com | Nucleus, Mitochondria oup.com | C-terminal protrusion with similarities to a mouse splicing-related protein. oup.com |
| Saccharomyces cerevisiae | TRM1/YDR120C yeastgenome.org | SAM-binding oup.com | Nucleus, Mitochondria yeastgenome.org | Two isoforms produced by alternative translational starts. yeastgenome.org |
| Pyrococcus furiosus | pfTRM1 oup.com | SAM-binding oup.com | Cytoplasm | Hyperthermophilic archaeon. oup.com |
| Aquifex aeolicus | trm1 nih.gov | SAM-binding | Cytoplasm | Hyperthermophilic bacterium; enzyme modifies both G26 and G27. nih.gov |
Viii. Future Research Directions
Elucidating the Full N,N-Dimethylguanosine Epitranscriptome
A primary goal for future research is to map the complete landscape of N,N-dimethylguanosine across all RNA species, known as the epitranscriptome. While m2,2G has long been identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), its full distribution remains partially uncharted. frontiersin.org This modification is known to be a conserved feature in eukaryotic, bacterial, archaeal, and mitochondrial tRNAs. frontiersin.org In plants, m2,2G at position 26 (m2,2G26) is also a conserved modification in tRNAs. tandfonline.com Beyond these well-known sites, evidence points to its presence in other RNA molecules, including 18S rRNA. tandfonline.com
The development of advanced sequencing technologies is crucial for this endeavor. uchicago.edu Techniques that can accurately detect and quantify m2,2G at single-nucleotide resolution across the entire transcriptome are needed to build a comprehensive map. uchicago.edu Such a map would reveal not only the static locations of m2,2G but also how its distribution might change across different cell types, developmental stages, and environmental conditions. Understanding the complete m2,2G epitranscriptome is the foundation for deciphering its full range of biological functions.
Table 1: Known Enzymes in N,N-Dimethylguanosine (m2,2G) Metabolism
| Enzyme/Complex | Function | Organism/System | Target RNA | Reference |
|---|---|---|---|---|
| TRM1 | tRNA (m2,2G26) methyltransferase | Saccharomyces cerevisiae (Yeast) | Cytoplasmic & Mitochondrial tRNA | nih.gov |
| TRMT1 | tRNA (m2,2G) methyltransferase | Human | Cytoplasmic & Mitochondrial tRNA | biorxiv.org |
| AtTRM1A / AtTRM1B | m2,2G26 methyltransferase | Arabidopsis (Plant) | Cytosolic tRNA | tandfonline.com |
| THUMPD3 | Production of m2G6 and m2G7 | Human | tRNA | mdpi.comnih.gov |
Investigating Dynamic Regulation of N,N-Dimethylguanosine
The levels and locations of RNA modifications are not static; they are dynamically regulated by "writer" enzymes that install them and "eraser" enzymes that remove them. uchicago.edunih.gov For N,N-dimethylguanosine, the writer enzymes are primarily tRNA methyltransferases like TRM1 in yeast and its human ortholog, TRMT1. nih.govbiorxiv.org These enzymes catalyze the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM). researchgate.net
A key area of future research is to understand how the activity of these writer enzymes is regulated. Recent studies show that the levels of tRNA modifications, including m2,2G, can change in response to cellular stress, such as oxidative stress. nih.govnih.gov For example, depletion of the TRMT1 enzyme in human cells leads to increased susceptibility to oxidizing agents. biorxiv.org This suggests that m2,2G modification is dynamically regulated to help cells cope with environmental challenges. biorxiv.org Future studies should focus on the signaling pathways that control the expression and activity of m2,2G methyltransferases. While writer enzymes for m2,2G are known, no specific "eraser" demethylases have been identified, representing a significant knowledge gap and a critical direction for future investigation.
Precise Mechanisms of N,N-Dimethylguanosine in Translational Control
N,N-dimethylguanosine plays a significant role in the regulation of protein synthesis, primarily through its modification of tRNA. oup.com This modification is most characteristically found at position 26 in the hinge region of tRNA, which is located between the D-arm and the anticodon stem. frontiersin.orgresearchgate.netnih.gov This position is critical for maintaining the correct three-dimensional L-shape of the tRNA molecule. nih.gov
N,N-Dimethylguanosine in Non-coding RNA Biology
The functional impact of N,N-dimethylguanosine extends across various types of non-coding RNAs (ncRNAs), most notably tRNAs and rRNAs. frontiersin.org
Transfer RNA (tRNA): In both cytosolic and mitochondrial tRNAs, m2,2G at position 26 is crucial for structural integrity. frontiersin.orgresearchgate.netnih.gov It helps stabilize the junction between two helical domains of the tRNA molecule. frontiersin.orgfrontiersin.org Research suggests that one of its roles may be to prevent the tRNA from folding into alternative, non-functional conformations, thereby ensuring a stable population of correctly folded tRNAs for protein synthesis. nih.gov
Ribosomal RNA (rRNA): N,N-dimethylguanosine is also found in rRNA, the catalytic core of the ribosome. For instance, it has been identified in the 18S rRNA of plants. tandfonline.com In mitochondria, the modification of rRNA is essential for ribosome assembly and stability. nih.govuniprot.org Enzymes like TFB1M, originally identified as a mitochondrial transcription factor, are responsible for methylating rRNA, which is critical for the proper function of the mitochondrial ribosome. nih.govwikipedia.org
Future work should aim to identify the presence and function of m2,2G in other classes of ncRNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), where its role is currently unknown but could be significant in regulating their structure and interactions with other molecules.
Table 2: Documented Locations and Functions of N,N-Dimethylguanosine (m2,2G)
| RNA Type | Location | Function(s) | Reference |
|---|---|---|---|
| Cytosolic tRNA | Position 26 (hinge region) | Stabilizes tRNA structure, prevents alternative folding, prevents tRNA decay, influences translation | frontiersin.orgoup.comnih.govnih.gov |
| Mitochondrial tRNA | Position 26 | Structural stability, proper function in mitochondrial translation | frontiersin.orgnih.gov |
| 18S rRNA | Plant 18S rRNA | Implied role in ribosome function | tandfonline.com |
Therapeutic Potential of Modulating N,N-Dimethylguanosine Pathways
The critical roles of N,N-dimethylguanosine in fundamental cellular processes like translation make its regulatory pathways a promising area for therapeutic exploration. Altered levels of m2,2G have been identified as potential biomarkers for various diseases, including cancer and kidney disease. nih.gov For instance, elevated serum levels of m2,2G have been detected in patients with leukemia and breast cancer. nih.gov
Targeting the enzymes that regulate m2,2G levels presents a potential therapeutic strategy. chemimpex.com Since the depletion of the m2,2G writer enzyme TRMT1 makes cells more vulnerable to oxidative stress, inhibitors of this enzyme could potentially be used to sensitize cancer cells to therapies that induce oxidative damage. biorxiv.org Given the importance of m2,2G in mitochondrial tRNA and rRNA, modulating its synthesis could also be a therapeutic avenue for mitochondrial disorders that arise from defects in mitochondrial protein synthesis. nih.govresearchgate.net Future research is needed to develop specific modulators of m2,2G pathways and to explore their efficacy in preclinical disease models.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Symbol |
|---|---|
| N,N-Dimethylguanosine | m2,2G |
| N2-methylguanosine | m2G |
| S-adenosyl-L-methionine | SAM |
| N6-methyladenosine | m6A |
| Pseudouridine (B1679824) | Ψ |
| N7-methylguanosine | m7G |
| N4-acetylcytidine | ac4C |
| 5-methyluridine | m5U |
| 3-methylcytidine | m3C |
| N1-methyladenosine | m1A |
| 18S ribosomal RNA | 18S rRNA |
| 12S ribosomal RNA | 12S rRNA |
| Transfer RNA | tRNA |
| Ribosomal RNA | rRNA |
| Long non-coding RNA | lncRNA |
| MicroRNA | miRNA |
| S-adenosylhomocysteine | SAH |
| N6,N6-dimethyladenosine | m6,2A |
| 5-methylcytosine (B146107) | m5C |
Q & A
Q. What methodologies are recommended for detecting and quantifying N,N-dimethylguanosine (m²₂G) in biological samples?
N,N-dimethylguanosine can be quantified using liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-IT-MS) in selected reaction monitoring (SRM) mode, achieving a lower limit of quantification (LLOQ) of 0.2 nmol/mL in urine samples. This method requires minimal pretreatment (e.g., centrifugation and filtering) and is validated for sensitivity and specificity . For large-scale studies, chromatographic techniques like HPLC coupled with statistical tools (e.g., t-tests and Pearson’s correlation) are employed to normalize data against controls, as demonstrated in colorectal cancer biomarker research .
Q. How does N,N-dimethylguanosine influence RNA structural stability?
N,N-dimethylguanosine stabilizes RNA duplexes by forming tandem mG:A base pairs, as revealed by X-ray crystallography of RNA duplexes. The dimethyl groups on the guanosine base enhance base-stacking interactions and reduce solvent accessibility, which improves thermodynamic stability. This structural insight is critical for studying RNA-protein interactions or designing modified RNA constructs .
Q. What is the role of N,N-dimethylguanosine in methylation enzymology?
N,N-dimethylguanosine is a product of post-transcriptional RNA modifications catalyzed by methyltransferases. Its formation involves sequential methylation of guanosine at the N² position, often mediated by enzymes like Trm1 in tRNA processing. This modification is conserved across eukaryotes and impacts RNA function, including translation fidelity and ribosome assembly .
Advanced Research Questions
Q. How can researchers resolve contradictions in biomarker studies linking urinary N,N-dimethylguanosine to cancer?
While urinary m²₂G is elevated in colorectal cancer patients , its downregulation in serum metabolomes (e.g., in calves fed high-protein diets) suggests tissue-specific or context-dependent roles . To address contradictions:
- Validate assays : Use isotope-labeled internal standards in LC-MS to control for matrix effects.
- Contextualize findings : Compare tissue-specific methylation patterns (e.g., tumor vs. healthy tissue) via RNA-seq or methylome profiling.
- Statistical rigor : Apply multivariate analyses (e.g., PCA or ROC curves) to distinguish confounding factors .
Q. What experimental strategies can elucidate the metabolic pathways of N,N-dimethylguanosine?
Tracer studies with isotopically labeled precursors (e.g., ¹³C-guanosine) combined with mass spectrometry can map methylation kinetics and turnover rates. In fecal and colon metabolome studies, LC-MS/MS has identified m²₂G as part of purine salvage pathways, linking it to microbial metabolism . Additionally, CRISPR-based knockout of methyltransferases (e.g., PUS1) can clarify its biosynthetic regulation .
Q. How does N,N-dimethylguanosine’s chemical structure impact its analytical detection and functional studies?
The dimethylamino group at the N² position increases hydrophobicity, requiring reverse-phase HPLC for separation. However, its polar ribose moiety necessitates derivatization (e.g., silylation with TBDMS) for gas chromatography-MS compatibility. Structural analogs (e.g., m²G or m⁷G) must be chromatographically resolved to avoid false positives in quantification .
Q. What advanced techniques validate N,N-dimethylguanosine as a clinical biomarker?
- Multi-center validation : Replicate findings across independent cohorts to confirm specificity (e.g., colorectal vs. other cancers) .
- Longitudinal studies : Track m²₂G levels pre- and post-treatment to assess its prognostic value.
- Mechanistic links : Correlate m²₂G levels with tumor methyltransferase activity via Western blot or enzymatic assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
